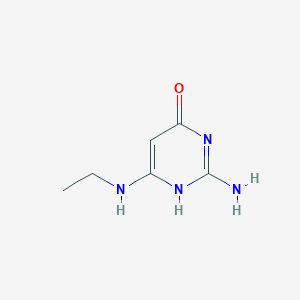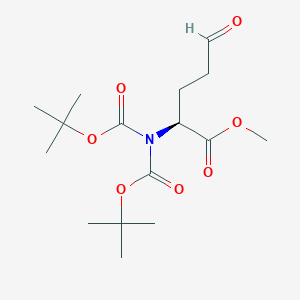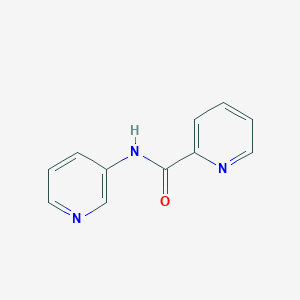
N-(吡啶-3-基)吡啶-2-甲酰胺
描述
“N-(Pyridin-3-yl)picolinamide”, also known as 3-pyridylnicotinamide (3-pna), is an organic compound. It is a kinked dipodal dipyridine that is synthesized through the reaction of nicotinoyl chloride and 3-aminopyridine .
Synthesis Analysis
The synthesis of “N-(Pyridin-3-yl)picolinamide” involves a sequential reaction with benzaldehydes promoted by Pd(TFA)2. This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . Another method involves the use of magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular formula of “N-(Pyridin-3-yl)picolinamide” is C10H14N2O . The average mass is 178.231 Da and the monoisotopic mass is 178.110611 Da .Chemical Reactions Analysis
The chemical reactions involving “N-(Pyridin-3-yl)picolinamide” include a cascade reaction that involves the condensation of picolinamide and two aldehyde molecules .科学研究应用
四配位有机硼配合物的合成
N-(吡啶-3-基)吡啶-2-甲酰胺已用于合成吡啶-2-甲酰胺支撑的四配位有机硼配合物 . 这些配合物包含二芳基硼基片段,并且是首次合成 . 光学实验发现这些五元含硼配合物是聚集诱导发射(AIE)活性,从而提供了一类新的AIE分子 .
聚集诱导发射(AIE)分子的发展
使用N-(吡啶-3-基)吡啶-2-甲酰胺合成的吡啶-2-甲酰胺支撑的四配位有机硼配合物被发现具有AIE活性 . 这一发现导致了一类新的AIE分子的发展,这些分子在有机光电材料或其他需要固态发射的情况(例如有机激光器和有机发光二极管(OLED))中具有潜在的应用 .
4,5-二取代的2-(吡啶-2-基)恶唑的合成
N-(吡啶-3-基)吡啶-2-甲酰胺已被用于一种获得4,5-二取代的2-(吡啶-2-基)恶唑的合成方法 . 该方法包括吡啶-2-甲酰胺与两个醛分子在Pd (TFA)2原位生成的trifluoroacetic acid (TFA)促进下发生级联反应 .
新合成方法的发展
N-(吡啶-3-基)吡啶-2-甲酰胺在合成4,5-二取代的2-(吡啶-2-基)恶唑中的使用导致了一种新的合成方法的发展 . 该方法在温和条件下从容易获得的起始原料快速获得了合成上有价值的三芳基恶唑 .
配位化学
安全和危害
未来方向
The future directions of “N-(Pyridin-3-yl)picolinamide” research could involve the synthesis of picolinamide-supported tetracoordinated organoboron complexes with aggregation-induced emission property . These complexes could be used in organic optoelectronic materials or other situations that demand solid-state emissions, such as organic lasers and organic light-emitting diodes (OLEDs) .
作用机制
Target of Action
N-(Pyridin-3-yl)picolinamide is a synthetic compound that has been studied for its potential applications in various biochemical reactions . .
Mode of Action
It has been reported that it can participate in a cascade reaction involving the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . This reaction results in the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles .
Biochemical Pathways
The compound’s ability to participate in the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles suggests that it may influence pathways involving these oxazole derivatives .
Result of Action
The primary result of N-(Pyridin-3-yl)picolinamide’s action is the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . These compounds have potential applications in various fields, including pharmaceuticals and fine chemicals .
Action Environment
The action of N-(Pyridin-3-yl)picolinamide can be influenced by various environmental factors. For instance, the cascade reaction it participates in is promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . The reaction is carried out in n-octane, suggesting that the solvent environment plays a crucial role in the compound’s action .
生化分析
Biochemical Properties
N-(Pyridin-3-yl)picolinamide has been found to interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and involves the condensation of N-(Pyridin-3-yl)picolinamide and two aldehyde molecules .
Cellular Effects
It has been observed that N-(Pyridin-3-yl)picolinamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-(Pyridin-3-yl)picolinamide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Pyridin-3-yl)picolinamide have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(Pyridin-3-yl)picolinamide vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
N-(Pyridin-3-yl)picolinamide is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(Pyridin-3-yl)picolinamide within cells and tissues are complex processes that involve interaction with transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
N-pyridin-3-ylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNIEYQHEQHCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)
![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)


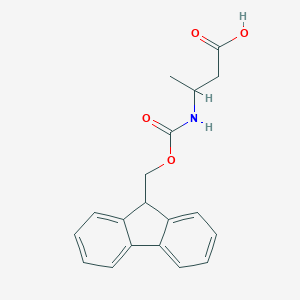
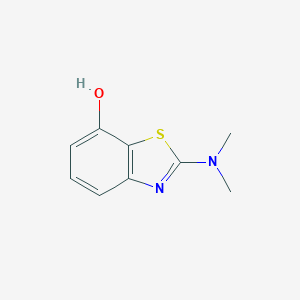
![8-Chloro-[1,3]thiazolo[5,4-G]quinazoline](/img/structure/B62887.png)

